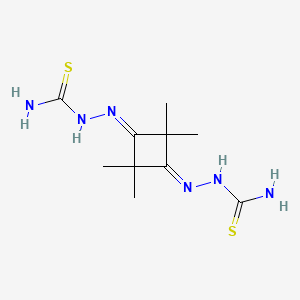![molecular formula C7H12N2O B13799160 3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) is a bicyclic compound that features a unique structural motif. This compound is part of a class of molecules known for their rigid and constrained bicyclic structures, which make them valuable in various scientific and industrial applications. The presence of the azabicyclo[3.1.0]hexane core imparts significant biological activity, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) can be achieved through several methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.
Another method involves the intramolecular cyclopropanation of 1,6-enynes using metal-catalyzed oxidative cyclization . This approach, while effective, may require long routes for the preparation of starting materials and the use of expensive metal catalytic systems.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby alleviating symptoms of pruritus . Similarly, as a ketohexokinase inhibitor, it interferes with the enzyme’s activity, reducing the accumulation of harmful metabolites in non-alcoholic fatty liver disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Shares the same bicyclic core but differs in functional groups.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: Similar core structure with different substituents.
Uniqueness
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)-(9CI) is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its rigid bicyclic structure makes it a valuable scaffold in drug design and synthesis.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(1R,2R,5S)-N-methyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-8-7(10)6-5-2-4(5)3-9-6/h4-6,9H,2-3H2,1H3,(H,8,10)/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
QFHWAZLEIHABHM-HSUXUTPPSA-N |
Isomerische SMILES |
CNC(=O)[C@H]1[C@@H]2C[C@@H]2CN1 |
Kanonische SMILES |
CNC(=O)C1C2CC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
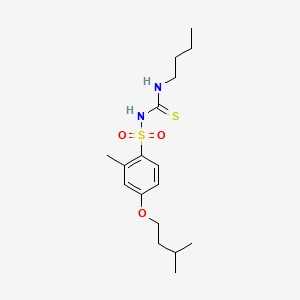
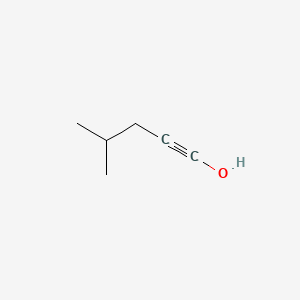
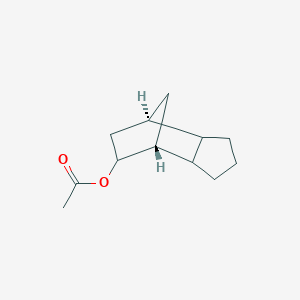
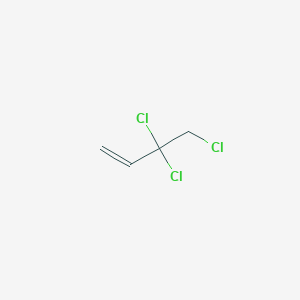
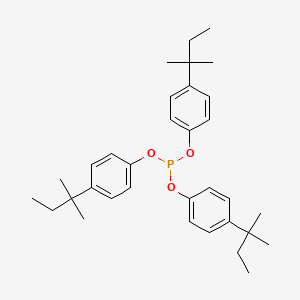
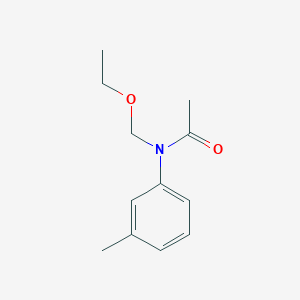
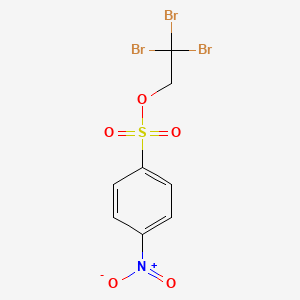
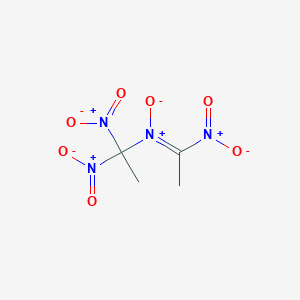
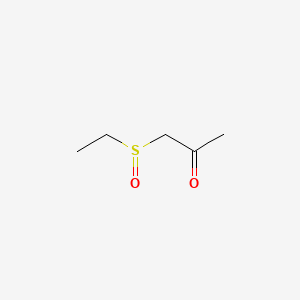

![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)

